molecular formula C27H49N B13426708 (3beta,5alpha)-Cholestan-3-amine

(3beta,5alpha)-Cholestan-3-amine

Cat. No.: B13426708
M. Wt: 387.7 g/mol
InChI Key: RJNGJYWAIUJHOJ-QCYZZNICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3beta,5alpha)-Cholestan-3-amine is a synthetic aminosteroid based on the fully saturated, rigid cholestane scaffold, which forms the structural backbone of cholesterol and other sterols . This well-defined three-dimensional template, with a "5-alpha" configuration indicating a trans A/B ring junction, is functionalized with an amine group at the C-3 position in the beta orientation . This amine group can be protonated at physiological pH, rendering the molecule cationic and influencing its solubility and interactions with biological targets . As part of the aminosteroid class, this compound serves as a valuable building block in medicinal chemistry for the synthesis of novel molecules with potential therapeutic applications. Research into similar 3-aminocholestane isomers has highlighted their utility in generating compounds with antimicrobial properties; for instance, derivatives such as cinnamic acid amides have been synthesized and evaluated for activity against various microbes . Furthermore, aminosteroids based on the cholestane scaffold have been investigated as selective inhibitors of enzymes like SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1), indicating its relevance in the study of cellular signaling pathways . The compound can be synthesized from a key cholestane intermediate, 5α-cholestan-3-one, often through methods like reductive amination or via azido-cholestane intermediates, where the stereochemical outcome is carefully controlled . Attention: This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C27H49N

Molecular Weight

387.7 g/mol

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine

InChI

InChI=1S/C27H49N/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25H,6-17,28H2,1-5H3/t19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

RJNGJYWAIUJHOJ-QCYZZNICSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)N)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C

Origin of Product

United States

Preparation Methods

Multi-step Synthesis from Cholesterol

Overview:
This classical approach involves initial oxidation, reduction, and subsequent amination steps to convert cholesterol into the target amine.

Stepwise Reaction Pathway:

Step Reaction Reagents & Conditions Purpose References
1 Oxidation of cholesterol to cholest-4-en-3-one Chromium trioxide (CrO₃), acetic acid, reflux Introduce ketone functionality ,
2 Reduction of ketone to cholestanol Lithium aluminum hydride (LiAlH₄), anhydrous ether Convert ketone to alcohol ,
3 Conversion of alcohol to amine Tosylation (p-toluenesulfonyl chloride), followed by nucleophilic substitution with ammonia or azide Amine introduction ,

Post-synthesis modifications:
The amino group can be further refined or functionalized depending on the desired derivative.

Advantages:

  • Well-established pathway
  • Flexibility for modifications

Limitations:

  • Multi-step process with potential low yields at each stage
  • Use of hazardous reagents (e.g., chromium compounds)

Rearrangement-Based Synthesis Utilizing I-Steroid and Retro-I-Steroid Rearrangements

Overview:
Recent advances exploit steroid rearrangements to achieve regio- and stereoselective amination directly from cholesterol derivatives.

Key Methodology (as per recent literature):

  • Starting Material: Cholest-5-en-3β-ol mesylate (cholest-5-en-3β-ol mesylate)
  • Reaction: Treatment with boron trifluoride etherate (BF₃- OEt₂) and trimethylsilyl azide (TMSN₃) in dichloromethane (DCM)
  • Outcome: Formation of 3β-azido-5-cholestene, which is then reduced with lithium aluminum hydride (LiAlH₄) to give 3β-amino-5-cholestene (target compound) in high yields (~96%).

Reaction Scheme Summary:

Cholest-5-en-3β-ol mesylate
   | (BF₃•OEt₂ + TMSN₃ in DCM)
   v
3β-Azido-5-cholestene
   | (LiAlH₄ reduction)
   v
3β-Amino-5-cholestene

Advantages:

  • High efficiency and selectivity
  • Amenable to large-scale synthesis (up to 100 grams reported)
  • Shorter route with fewer steps

Limitations:

  • Requires specific rearrangement conditions
  • Handling of reactive reagents (e.g., BF₃- OEt₂, TMSN₃)

Reaction Conditions and Data Summary

Reaction Type Reagents Conditions Yield References
Oxidation CrO₃, acetic acid Reflux Variable ,
Reduction LiAlH₄ Anhydrous ether, 0°C to room temp Up to 96% (from azide to amine)
Azide formation TMSN₃, BF₃- OEt₂ DCM, 0°C to room temp Quantitative
Rearrangement BF₃- OEt₂ + TMSN₃ DCM, room temp High

Data Tables for Preparation Methods

Method Starting Material Key Reagents Main Reaction Final Product Typical Yield Remarks
Classical multi-step Cholesterol CrO₃, LiAlH₄, Tosyl chloride Oxidation, reduction, amination This compound 20-50% overall Time-consuming, hazardous reagents
Rearrangement-based Cholest-5-en-3β-ol mesylate BF₃- OEt₂, TMSN₃, LiAlH₄ Rearrangement + reduction This compound Up to 96% Efficient, scalable

Scientific Findings and Practical Considerations

  • Rearrangement reactions involving i-steroid and retro-i-steroid pathways have been optimized for stereoselectivity and yield, making them suitable for large-scale synthesis.
  • The azide intermediate (3β-azido-5-cholestene) is a versatile precursor, easily reduced to the amine with common hydrides.
  • Purification typically involves chromatography and recrystallization to achieve high purity suitable for biological applications.

Chemical Reactions Analysis

Types of Reactions

(3beta,5alpha)-Cholestan-3-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

(3beta,5alpha)-Cholestan-3-amine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its role in cell membrane structure and function.

    Medicine: Investigated for potential therapeutic applications, including its effects on cholesterol metabolism and cardiovascular health.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of (3beta,5alpha)-Cholestan-3-amine involves its interaction with cellular membranes and enzymes. It can modulate the activity of enzymes involved in cholesterol metabolism, such as cholesterol-5,6-epoxide hydrolase. This interaction affects various cellular pathways, including those related to lipid metabolism and cell signaling.

Comparison with Similar Compounds

Functional Group and Stereochemical Differences

The table below compares (3β,5α)-Cholestan-3-amine with key analogs:

Compound Name Functional Group CAS Number Molecular Formula Key Properties/Applications References
(3β,5α)-Cholestan-3-amine Amine (-NH₂) Not reported C₂₇H₄₇N Basic, potential ligand for receptors -
(5α)-Cholestan-3β-ol Hydroxyl (-OH) 80-97-7 C₂₇H₄₈O Non-hazardous, research reagent
Cholesteryl Acetate Ester (-OAc) 604-35-3 C₂₉H₄₈O₂ Emulsifier, lipid metabolism studies
(3β,5β,14β,17α)-Cholestan-3-ol Hydroxyl (-OH) - C₂₇H₄₈O Stereochemical variant in steroids

Key Observations:

  • Amine vs. Hydroxyl Groups : The amine group in (3β,5α)-Cholestan-3-amine confers basicity (pKa ~10–11), enabling salt formation and protonation under physiological conditions. In contrast, hydroxylated analogs like (5α)-Cholestan-3β-ol are neutral and participate in hydrogen bonding without ionic interactions .
  • Stereochemistry : The 5α configuration in (3β,5α)-Cholestan-3-amine induces a planar A/B ring junction, enhancing membrane permeability compared to 5β isomers, which have a bent conformation .

Q & A

Q. How can researchers distinguish (3beta,5alpha)-Cholestan-3-amine from its stereoisomers during synthesis?

  • Methodological Answer : Stereochemical differentiation requires nuclear magnetic resonance (NMR) spectroscopy, particularly 13C^{13}\text{C} and 1H^{1}\text{H} NMR, to resolve axial/equatorial proton configurations. For example, the 3β-amino group in this compound exhibits distinct coupling constants compared to 3α isomers. X-ray crystallography may further confirm the stereochemistry if crystalline derivatives are synthesized .

Q. What experimental protocols are recommended for synthesizing this compound?

  • Methodological Answer : A validated approach involves retro-i-steroid rearrangement of 3β-acetoxy-5-cholestene. Key steps include:
  • Dissolving the precursor in anhydrous dichloromethane.
  • Treating with iodine monochloride (ICl) at −78°C to induce rearrangement.
  • Hydrolyzing the intermediate with aqueous ammonia to yield the 3β-amine.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires strict temperature control and inert atmosphere .

Q. How should researchers handle safety concerns related to cholestane derivatives?

  • Methodological Answer : While this compound is not classified as hazardous, precautions include:
  • Using fume hoods to avoid inhalation of fine powders (per P260 guidelines).
  • Wearing nitrile gloves and safety goggles to prevent skin/eye contact.
  • Storing under nitrogen at 4°C to prevent oxidation. Refer to analogous safety data for (5α)-Cholestan-3β-ol, which shares handling protocols .

Advanced Research Questions

Q. What strategies resolve contradictions in reported cytotoxicity data for cholestane derivatives?

  • Methodological Answer : Discrepancies may arise from cell line specificity or impurity interference. To address this:
  • Validate purity via HPLC (>98%) and mass spectrometry.
  • Test cytotoxicity across multiple cell lines (e.g., IEC-6 intestinal cells, HepG2 hepatocytes).
  • Use standardized assays (MTT, LDH release) with controls for cholesterol oxidation products (e.g., cholestane-3β,5α,6β-triol) to isolate structure-activity relationships .

Q. How can reaction conditions be optimized for retro-i-steroid rearrangements in cholestane systems?

  • Methodological Answer : Critical parameters include:
  • Solvent polarity : Dichloromethane enhances ICl-mediated electrophilic addition.
  • Temperature : Sub-zero conditions (−78°C) minimize side reactions.
  • Catalyst stoichiometry : A 1:1.2 molar ratio of precursor to ICl maximizes yield.
    Post-reaction quenching with sodium thiosulfate removes excess halogen. Monitor reaction progress via TLC (Rf = 0.3 in 7:3 hexane/EtOAc) .

Q. What advanced analytical techniques are required to characterize hydroxylated or oxidized derivatives of this compound?

  • Methodological Answer : Multi-modal analysis is essential:
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (e.g., [M+H]+^+ for C27_{27}H48_{48}N).
  • 2D NMR (COSY, HSQC) : Resolve complex spin systems in polyhydroxylated derivatives (e.g., 3α,7α,26-trihydroxy-5β-cholestane).
  • Circular dichroism (CD) : Assign absolute configuration for chiral centers .

Q. How do structural modifications at the C-3 position influence the biological activity of cholestane amines?

  • Methodological Answer : Systematic SAR studies involve:
  • Synthesizing analogs (e.g., 3β-acetamido, 3β-nitro).
  • Testing in membrane permeability assays (e.g., PAMPA) to assess bioavailability.
  • Comparing IC50_{50} values in enzyme inhibition assays (e.g., cholesterol oxidase).
    For example, 3β-amino derivatives show higher membrane interaction than 3α isomers due to axial orientation .

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